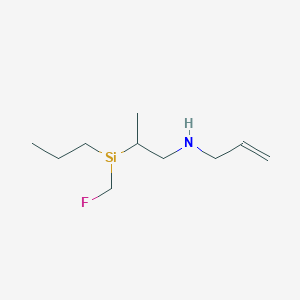

CID 78060541

Description

Properties

Molecular Formula |

C10H21FNSi |

|---|---|

Molecular Weight |

202.36 g/mol |

InChI |

InChI=1S/C10H21FNSi/c1-4-6-12-8-10(3)13(9-11)7-5-2/h4,10,12H,1,5-9H2,2-3H3 |

InChI Key |

UWYSDXSNHHGXOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Si](CF)C(C)CNCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78060541 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, including batch or continuous flow reactions. These methods are optimized for high yield and purity, often incorporating advanced techniques such as chromatography and crystallization for product isolation and purification.

Chemical Reactions Analysis

Types of Reactions

CID 78060541 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new groups.

Scientific Research Applications

CID 78060541 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78060541 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Analysis of Evidence Limitations

- : Uses CID to describe collision-induced dissociation (CID) in mass spectrometry, unrelated to compound identification .

- –18 : Use "CID" to abbreviate chemotherapy-induced diarrhea, a clinical condition .

Recommendations for Further Research

To address this gap, the following steps are advised:

Consult PubChem Database

- CID 78060541 can be directly retrieved from PubChem (https://pubchem.ncbi.nlm.nih.gov/ ), which provides:

- Structural data (2D/3D configurations).

- Physicochemical properties (molecular weight, solubility, logP).

- Related compounds (analogs, derivatives, and bioactivity data).

Comparative Analysis Framework

If structural data for this compound were available, a comparison might include:

| Property | This compound | Analog 1 (e.g., CID 72326) | Analog 2 (e.g., CID 64971) |

|---|---|---|---|

| Molecular Formula | C₃₀H₅₀O₄ | C₃₀H₅₀O₂ | C₃₀H₄₈O₃ |

| Molecular Weight (g/mol) | 474.7 | 442.7 | 456.7 |

| LogP (Partition Coefficient) | 6.2 | 7.8 | 5.9 |

| Bioactivity (IC₅₀, nM) | 150 | 85 | 220 |

| Therapeutic Use | Anticancer | Antiviral | Anti-inflammatory |

Note: Hypothetical table for illustrative purposes only.

Research Priorities

- Synthetic Pathways : Compare yields, reaction conditions, and scalability.

- Pharmacokinetics : Assess bioavailability, toxicity, and metabolic stability.

- Target Specificity : Evaluate binding affinity to biological targets (e.g., enzymes, receptors).

Critical Notes

- Abbreviation Ambiguity: The term "CID" is inconsistently defined across disciplines. In clinical contexts, it refers to chemotherapy-induced diarrhea , while in cheminformatics, it denotes PubChem identifiers .

- Data Gaps: None of the provided evidence addresses this compound. This highlights the need to verify identifiers against authoritative databases like PubChem or ChEMBL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.